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molecular formula C12H12N2O3 B8360265 ethyl 2-carbamoyl-1H-indole-6-carboxylate

ethyl 2-carbamoyl-1H-indole-6-carboxylate

Cat. No. B8360265
M. Wt: 232.23 g/mol
InChI Key: SODSXLSKQGDMAG-UHFFFAOYSA-N
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Patent
US08802688B2

Procedure details

To a solution of ethyl 2-carbamoyl-1H-indole-6-carboxylate (3.3 g, 14 mmol) in methanol (50 mL) was added 1 N aqueous sodium hydroxide (71 mL, 71 mmol). The reaction was stirred at room temperature for 17 hours. Then the reaction was acidified to pH 2-3 using 6 N aqueous hydrochloric acid. The resulting precipitate was collected by filtration and dried under vacuum to afford the title compound (2.97 g, 100%). −APCI (M−H) 203.4.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([C:13]([O:15]CC)=[O:14])[CH:7]=2)(=[O:3])[NH2:2].[OH-].[Na+].Cl>CO>[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=2)(=[O:3])[NH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(N)(=O)C=1NC2=CC(=CC=C2C1)C(=O)OCC
Name
Quantity
71 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(N)(=O)C=1NC2=CC(=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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